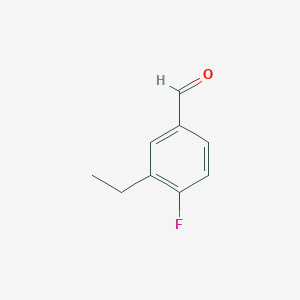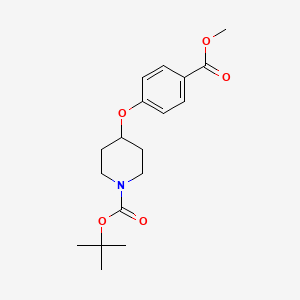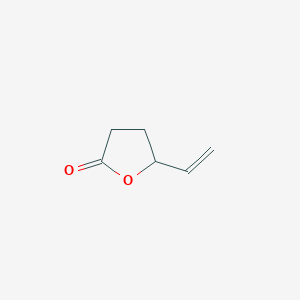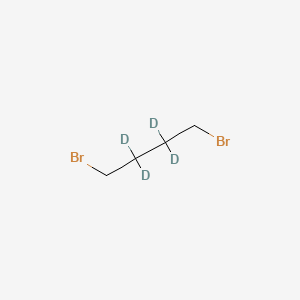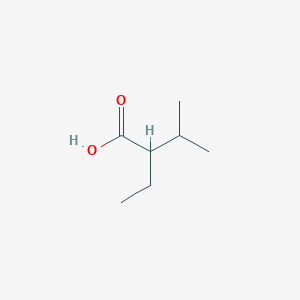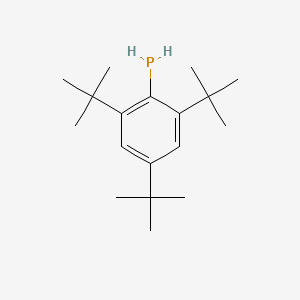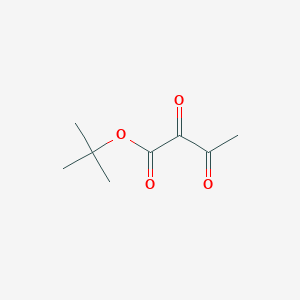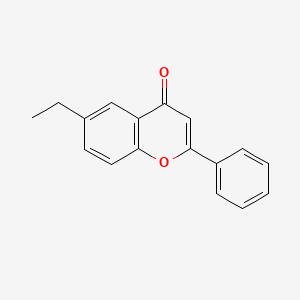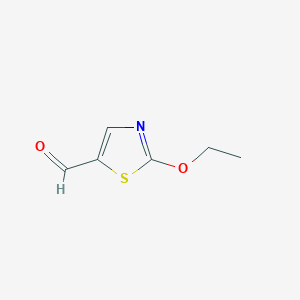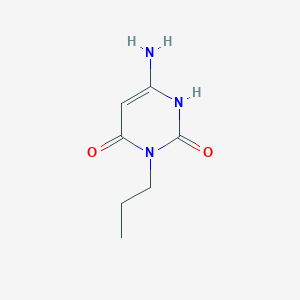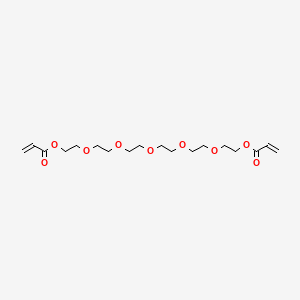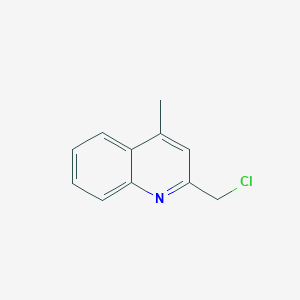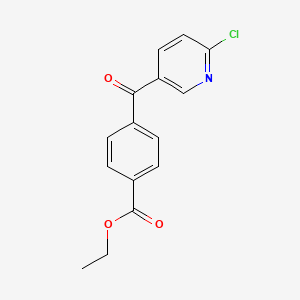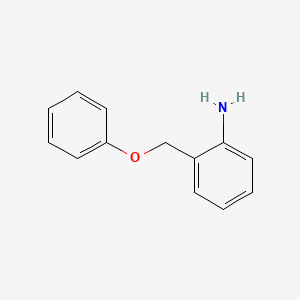
2-(Phenoxymethyl)aniline
説明
2-(Phenoxymethyl)aniline is an organic compound with the CAS Number: 78584-41-5 . It has a molecular weight of 199.25 and is typically in the form of a powder . The compound is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(Phenoxymethyl)aniline is represented by the InChI Code: 1S/C13H13NO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 . This indicates that the compound consists of a phenylamine (aniline) group attached to a phenoxymethyl group .Physical And Chemical Properties Analysis
2-(Phenoxymethyl)aniline has a melting point of 81-82 degrees Celsius . It is a powder at room temperature . The compound is expected to have properties similar to other anilines, which are slightly soluble in water and tend to darken when exposed to air and light .科学的研究の応用
Catalytic Applications : One study has shown that superparamagnetic Fe3O4 nanoparticles can catalyze the oxidation of phenolic and aniline compounds, including 2-(Phenoxymethyl)aniline. These nanoparticles demonstrated excellent catalysis ability to eliminate some substituted phenolic and aniline compounds from solutions (Zhang et al., 2009).
Chemical Synthesis : Another study highlighted the use of phenol and aniline derivatives in Catalytic Asymmetric Dearomatization (CADA) reactions. These reactions are efficient for constructing highly functionalized cyclohexadienones, offering a pathway for creating complex molecular structures from simple phenol and aniline derivatives (Wu et al., 2016).
Photocatalytic Hydrogen-Evolution : Research has also been conducted on the photocatalytic hydrogen-evolution cross-couplings of benzene C-H amination and hydroxylation, which could potentially apply to compounds like 2-(Phenoxymethyl)aniline. This process could produce aniline directly from benzene and ammonia under mild conditions (Zheng et al., 2016).
Spectroscopic Characterization and DNA Binding : Anilines, including derivatives like 2-(Phenoxymethyl)aniline, have been studied for their electrochemical properties, which are relevant in the development of rechargeable batteries, electrochromics, and biosensors. Such compounds also exhibit strong antioxidant and anticancer activities (Shahzad et al., 2014).
Electrocatalytic Oxidation : A study focused on the degradation of aniline solution by electrocatalytic oxidation, a process relevant for environmental remediation and water treatment technologies. This research may provide insights into the degradation pathways of compounds like 2-(Phenoxymethyl)aniline (Li et al., 2003).
Safety And Hazards
2-(Phenoxymethyl)aniline is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
将来の方向性
While specific future directions for 2-(Phenoxymethyl)aniline are not outlined in the available literature, there is ongoing research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . This suggests potential future directions in the development of new derivatives and the exploration of their properties and applications.
特性
IUPAC Name |
2-(phenoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVUHYPGPVVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444698 | |
| Record name | 2-(phenoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)aniline | |
CAS RN |
78584-41-5 | |
| Record name | 2-(phenoxymethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenoxymethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



